2,5-Dichloro-1-indanone 2,5-Dichloro-1-indanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14184683
InChI: InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2
SMILES:
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol

2,5-Dichloro-1-indanone

CAS No.:

Cat. No.: VC14184683

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-1-indanone -

Specification

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
IUPAC Name 2,5-dichloro-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2
Standard InChI Key SVEUBSJYRITMHW-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)C2=C1C=C(C=C2)Cl)Cl

Introduction

Structural and Chemical Properties of 2,5-Dichloro-1-indanone

2,5-Dichloro-1-indanone belongs to the class of bicyclic aromatic ketones characterized by a fused benzene and cyclopentanone ring. The substitution pattern—chlorine atoms at positions 2 and 5 of the benzene ring—confers distinct electronic and steric properties. Comparative analysis with 2-bromo-6,7-dichloro-1-indanone (C₉H₅BrCl₂O, MW 279.95 g/mol) suggests that halogen substitution significantly influences molecular polarity and reactivity. Key physicochemical parameters inferred from related compounds include:

PropertyValue (Estimated)Source CompoundReference
Molecular Weight203.05 g/mol5-Chloro-1-indanone
LogP (Partition Coeff.)~3.52-Bromo-6,7-dichloro
Melting Point94–98°CAnalogous ketones

The electron-withdrawing chlorine atoms enhance the electrophilicity of the ketone group, facilitating nucleophilic addition reactions. This property is critical in Friedel-Crafts alkylation, a key step in indanone functionalization .

Synthetic Routes to Chlorinated Indanones

Friedel-Crafts Cyclization Strategies

The synthesis of 5-chloro-1-indanone via Friedel-Crafts alkylation of 3,4'-dichloropropiophenone provides a template for 2,5-dichloro-1-indanone production. In this method, aprotic acid catalysts (e.g., AlCl₃) and phase transfer agents (e.g., tetrabutylammonium bromide) are employed to enhance reaction selectivity and yield (up to 92.4% for 5-chloro-1-indanone) . Adapting this protocol to 2,5-dichloro-1-indanone would require a dichlorinated propiophenone precursor, with careful optimization of:

  • Temperature: 150–180°C to promote cyclization .

  • Catalyst System: Dual acid and phase transfer catalysts to mitigate side reactions .

Halogenation of Indanone Precursors

Applications in Pharmaceutical Chemistry

Monoamine Oxidase (MAO) Inhibition

Structural analogs such as 2-benzylidene-1-indanones exhibit potent MAO-B inhibition (IC₅₀ < 0.1 µM) , highlighting the indanone core's relevance in neurodegenerative disease therapeutics. The electron-deficient nature of 2,5-dichloro-1-indanone could enhance binding affinity to MAO isoforms, warranting exploration as a lead compound.

Pesticide Intermediate

5-Chloro-1-indanone serves as a precursor to indoxacarb, a broad-spectrum insecticide . The 2,5-dichloro variant may offer improved stability or bioactivity, though structure-activity relationship studies are needed to validate this hypothesis.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) methods optimized for 5-chloro-1-indanone (e.g., C18 columns, UV detection at 254 nm) are applicable to 2,5-dichloro-1-indanone. Key parameters include:

  • Retention Time: Adjusted for increased hydrophobicity due to dual chlorine substitution.

  • Purity Criteria: ≥99% by area normalization .

Spectroscopic Identification

  • ¹H NMR: Downfield shifts for aromatic protons adjacent to chlorine atoms (δ 7.2–7.8 ppm).

  • IR Spectroscopy: Strong carbonyl stretch at ~1,710 cm⁻¹ .

Future Research Directions

  • Regioselective Synthesis: Developing catalysts or templates to achieve precise 2,5-dichloro substitution.

  • Bioactivity Screening: Evaluating MAO inhibition, anticancer, or antimicrobial properties.

  • Green Chemistry Approaches: Solvent-free cyclization or biocatalytic methods to improve sustainability.

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